Molecular Weight, Heavy Atom Count, and Rotatable Bond Parameter Comparison Against Diethyl Malonate and Ethyl Cyanoacetate
Diethyl 2-(cyanomethyl)malonate (C₉H₁₃NO₄, MW 199.21, 14 heavy atoms, 7 rotatable bonds, tPSA 76.4 Ų, XLogP 0.6) occupies a distinct physicochemical space relative to the two most common single-functional-group comparators. Diethyl malonate (C₇H₁₂O₄, MW 160.17, 11 heavy atoms) lacks the nitrile hydrogen-bond acceptor and the additional two-carbon chain, while ethyl cyanoacetate (C₅H₇NO₂, MW 113.11, 8 heavy atoms) provides only one ester group . The tPSA increase from 52.6 Ų (diethyl malonate) to 76.4 Ų, combined with an additional hydrogen-bond acceptor (5 vs. 4), alters solubility and permeability predictions in a manner relevant to fragment-based library design where incremental physicochemical tuning is required .
| Evidence Dimension | Physicochemical property comparison: MW / Heavy Atom Count / Rotatable Bonds / tPSA / HBA / XLogP |
|---|---|
| Target Compound Data | MW 199.21; 14 heavy atoms; 7 rotatable bonds; tPSA 76.4 Ų; 5 H-bond acceptors; XLogP 0.6 |
| Comparator Or Baseline | Diethyl malonate: MW 160.17; 11 heavy atoms; tPSA 52.6 Ų; 4 H-bond acceptors. Ethyl cyanoacetate: MW 113.11; 8 heavy atoms; tPSA 50.1 Ų |
| Quantified Difference | MW increase of 39.04 vs. diethyl malonate (+24.4%); tPSA increase of 23.8 Ų (+45.2%); HBA increase from 4 to 5 (+25%) |
| Conditions | Calculated physicochemical parameters from authoritative database (ChemSpider/PubChem); XLogP sourced from chem960.com computational prediction |
Why This Matters
For procurement decisions in medicinal chemistry and fragment-library construction, the distinct molecular weight and polarity profile of diethyl 2-(cyanomethyl)malonate fills a gap between smaller C₃–C₅ ester-nitrile fragments and larger, more lipophilic substituted malonates, making it non-interchangeable with either diethyl malonate or ethyl cyanoacetate for physicochemical property-based screening cascades.
